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Cat. No.: B2668125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenoxypropanal, a bifunctional organic molecule, possesses both an aldehyde and a

phenoxy ether moiety, rendering it a versatile building block in organic synthesis. Its structural

attributes offer multiple avenues for chemical modification, making it a molecule of interest in

the development of novel chemical entities, particularly within the pharmaceutical and

fragrance industries. This guide provides a comprehensive overview of the chemical properties,

structure, synthesis, reactivity, and potential applications of 3-Phenoxypropanal, offering

insights for its effective utilization in research and development.

Chemical Structure and Identifiers
3-Phenoxypropanal is characterized by a propanal chain where the oxygen atom at the 3-

position is linked to a phenyl group, forming a phenoxy ether.

Systematic Name (IUPAC): 3-phenoxypropanal[1]

Chemical Formula: C₉H₁₀O₂[1]

Molecular Structure:
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Caption: Chemical structure of 3-Phenoxypropanal.

Table of Chemical Identifiers

Identifier Value

CAS Number 22409-86-5[1]

Molecular Weight 150.17 g/mol [1]

InChI
InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-

9/h1-3,5-7H,4,8H2[1]

InChIKey PAXQETGAVVOTSQ-UHFFFAOYSA-N[1]

SMILES C1=CC=C(C=C1)OCCC=O[1]

Synonyms
3-Phenoxypropionaldehyde, Propanal, 3-

phenoxy-[1]

Physicochemical Properties
Experimentally determined physicochemical data for 3-Phenoxypropanal is not widely

available in the literature. The following table includes computed properties from reliable

chemical databases, which can serve as estimations for experimental design.

Table of Physicochemical Properties (Computed)
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Property Value Source

XLogP3 1.4 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 150.068079557 Da PubChem[1]

Topological Polar Surface Area 26.3 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]

Complexity 106 PubChem[1]

Spectroscopic Data (Predicted)
Due to the scarcity of published experimental spectra for 3-Phenoxypropanal, the following

sections provide predicted spectroscopic data based on its chemical structure. These

predictions are valuable for the tentative identification of the compound in reaction mixtures

and for guiding the analysis of experimentally obtained spectra.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-Phenoxypropanal is expected to show distinct signals for the

aldehydic proton, the aromatic protons, and the two methylene groups of the propyl chain.

Aldehydic Proton (CHO): A triplet around δ 9.8 ppm, due to coupling with the adjacent

methylene group.

Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.9 and 7.4 ppm. The

protons ortho to the ether linkage will be the most shielded, while the para proton will be

intermediate, and the meta protons the most deshielded.

Methylene Protons (OCH₂): A triplet around δ 4.2 ppm, coupled to the adjacent methylene

group.
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Methylene Protons (CH₂CHO): A triplet of triplets (or a more complex multiplet) around δ 2.9

ppm, coupled to both the aldehydic proton and the other methylene group.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200 ppm.

Aromatic Carbons (C₆H₅): Four signals are expected in the aromatic region (δ 110-160 ppm),

with the carbon attached to the ether oxygen (ipso-carbon) appearing around δ 158 ppm.

Methylene Carbon (OCH₂): A signal around δ 65 ppm.

Methylene Carbon (CH₂CHO): A signal around δ 45 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3-Phenoxypropanal will be characterized by the stretching vibrations of its

key functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1240 cm⁻¹

(asymmetric) and 1040 cm⁻¹ (symmetric).

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 150

would be expected. Key fragmentation pathways would likely involve:
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Loss of the formyl radical (•CHO): Leading to a fragment at m/z 121.

Cleavage of the ether bond: Generating a phenoxy radical (•OC₆H₅, m/z 93) and a C₃H₅O⁺

fragment (m/z 57), or a phenol cation (C₆H₅OH⁺•, m/z 94) through rearrangement.

McLafferty rearrangement: If sterically feasible, this could lead to the formation of a radical

cation of phenol (m/z 94) and the elimination of acrolein.

Synthesis and Reactivity
Synthesis
The most direct and common method for the synthesis of 3-Phenoxypropanal is the oxa-

Michael addition (or conjugate addition) of phenol to acrolein.[2] This reaction involves the

nucleophilic attack of the phenoxide ion onto the β-carbon of the α,β-unsaturated aldehyde,

acrolein.

Oxa-Michael Addition for 3-Phenoxypropanal Synthesis

Phenol PhenoxideBase

Acrolein

Enolate Intermediate+ Acrolein 3-PhenoxypropanalProtonation

Click to download full resolution via product page

Caption: Synthetic pathway to 3-Phenoxypropanal via Oxa-Michael addition.

Experimental Protocol: General Procedure for Oxa-Michael Addition of Phenol to Acrolein

Materials: Phenol, acrolein, a suitable base (e.g., triethylamine, sodium hydroxide, or a basic

ion-exchange resin), and a solvent (e.g., toluene, acetonitrile, or no solvent).

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2668125?utm_src=pdf-body
https://hmdb.ca/spectra/nmr_one_d/123930
https://www.benchchem.com/product/b2668125?utm_src=pdf-body-img
https://www.benchchem.com/product/b2668125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2668125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution or suspension of phenol and the base in the chosen solvent, acrolein is

added dropwise at a controlled temperature (often ranging from room temperature to

slightly elevated temperatures).

The reaction mixture is stirred for a period of time until the reaction is complete, as

monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, the reaction is quenched (e.g., with a mild acid if a strong base was

used) and the product is extracted with an organic solvent.

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

The crude product is then purified, typically by vacuum distillation or column

chromatography, to yield pure 3-Phenoxypropanal.

Causality behind Experimental Choices: The choice of base is critical; a weak base like

triethylamine can catalyze the reaction reversibly, while a strong base like sodium hydroxide

will generate the phenoxide irreversibly, potentially leading to higher yields but also side

reactions. The dropwise addition of acrolein helps to control the exothermic nature of the

reaction and minimize polymerization of the highly reactive acrolein.

Reactivity
The reactivity of 3-Phenoxypropanal is dominated by its aldehyde functional group, with the

phenoxy ether moiety being relatively stable.

Reactions of the Aldehyde Group

3-Phenoxypropanal

Oxidation
(e.g., Jones, Tollens')

Reduction
(e.g., NaBH₄, H₂/Pd-C)

Nucleophilic Addition
(e.g., Grignard, Wittig, Cyanohydrin)

Reductive Amination
(e.g., with an amine and a reducing agent)
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Caption: Key reactions of the aldehyde group in 3-Phenoxypropanal.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-

phenoxypropanoic acid, using various oxidizing agents such as Jones reagent (CrO₃/H₂SO₄)

or Tollens' reagent.

Reduction: The aldehyde can be reduced to the primary alcohol, 3-phenoxypropan-1-ol,

using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-

C).

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide

range of nucleophiles. This includes Grignard reagents and organolithium compounds to

form secondary alcohols, the Wittig reaction to form alkenes, and the formation of

cyanohydrins upon treatment with hydrogen cyanide.

Reductive Amination: 3-Phenoxypropanal can react with primary or secondary amines in

the presence of a reducing agent (such as sodium cyanoborohydride) to form the

corresponding secondary or tertiary amines. This is a powerful method for introducing the

phenoxypropyl moiety into more complex molecules.

Applications in Drug Development and Organic
Synthesis
While specific examples of 3-Phenoxypropanal as a direct precursor to a marketed drug are

not widely documented, its structural motifs are present in various biologically active

compounds. Aldehydes are recognized as important intermediates in the pharmaceutical

industry.[3] Aromatic aldehydes, in particular, are used in the synthesis of a variety of

therapeutic agents.[1]

As a Versatile Intermediate: The dual functionality of 3-Phenoxypropanal makes it a

valuable intermediate. The aldehyde can be transformed into a variety of other functional

groups, while the phenoxy group can be part of a larger pharmacophore or can be further

functionalized on the aromatic ring.

Scaffold for Novel Compounds: The phenoxypropanol or phenoxypropylamine backbone,

readily accessible from 3-Phenoxypropanal, can serve as a scaffold for the synthesis of
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new chemical libraries for drug discovery. These scaffolds can be decorated with various

substituents to explore structure-activity relationships (SAR).

Potential in Fragrance and Flavor: Aldehydes are widely used in the fragrance and flavor

industry. While the sensory properties of 3-Phenoxypropanal itself are not extensively

described, related structures suggest it may possess interesting olfactory characteristics.

Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Phenoxypropanal is not readily available. Therefore,

a risk assessment must be based on the known hazards of similar chemical classes, namely

aldehydes and ethers.

General Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They

may also be sensitizers. Ethers are typically flammable.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield should be worn.

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling:

Work in a well-ventilated area, preferably in a chemical fume hood.

Avoid inhalation of vapors.

Avoid contact with skin and eyes.

Keep away from ignition sources.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Store away from oxidizing agents and strong acids or bases.
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Conclusion
3-Phenoxypropanal is a valuable, albeit under-documented, chemical entity with significant

potential in synthetic chemistry. Its straightforward synthesis via the oxa-Michael addition and

the versatile reactivity of its aldehyde group make it an attractive building block for the

construction of more complex molecules. For researchers in medicinal chemistry and drug

development, 3-Phenoxypropanal offers a platform for the creation of novel compounds with

potential therapeutic applications. Further investigation into its experimental properties and

reactivity is warranted to fully exploit its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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